molecular formula C7H8ClFN2O B12599389 (2s,4r)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile CAS No. 651056-39-2

(2s,4r)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile

Cat. No.: B12599389
CAS No.: 651056-39-2
M. Wt: 190.60 g/mol
InChI Key: DMQSZIMWOFNPNR-RITPCOANSA-N
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Description

(2s,4r)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile is a synthetic organic compound characterized by the presence of a chloroacetyl group, a fluorine atom, and a nitrile group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2s,4r)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.

    Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Addition of the Chloroacetyl Group: The chloroacetyl group is introduced via acylation reactions using chloroacetyl chloride in the presence of a base like triethylamine.

    Incorporation of the Nitrile Group: The nitrile group is added through cyanation reactions using reagents like sodium cyanide or trimethylsilyl cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2s,4r)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(2s,4r)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2s,4r)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The fluorine atom can influence the compound’s reactivity and binding affinity. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S,4R,8S,9S,11S,12S,13R)-8-(2-chloroacetyl)-15-fluoro-11-hydroxy-9,13-dimethyl-6
  • Benzyl (1R,2S,4R,5R,8R,9S,11S)-2-{[(2-chloroacetyl)oxy]methyl}-9-formyl
  • Benzyl (2S)-4-{N-[(2R,3R,4R,5S,6R)-4-(benzyloxy)-6-[(benzyloxy)methyl]-5

Uniqueness

(2s,4r)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile is unique due to its specific stereochemistry and the combination of functional groups

Properties

CAS No.

651056-39-2

Molecular Formula

C7H8ClFN2O

Molecular Weight

190.60 g/mol

IUPAC Name

(2S,4R)-1-(2-chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile

InChI

InChI=1S/C7H8ClFN2O/c8-2-7(12)11-4-5(9)1-6(11)3-10/h5-6H,1-2,4H2/t5-,6+/m1/s1

InChI Key

DMQSZIMWOFNPNR-RITPCOANSA-N

Isomeric SMILES

C1[C@H](CN([C@@H]1C#N)C(=O)CCl)F

Canonical SMILES

C1C(CN(C1C#N)C(=O)CCl)F

Origin of Product

United States

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